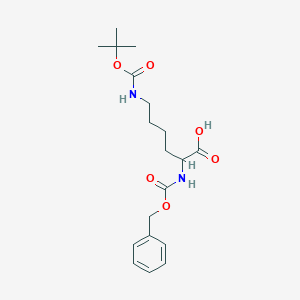

Z-Lys(Boc)-OH

Vue d'ensemble

Description

IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine, also known as IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine, is a useful research compound. Its molecular formula is C19H28N2O6 and its molecular weight is 380.4 g/mol. The purity is usually 95%.

The exact mass of the compound IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164047. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Peptide Synthesis

Role in Synthesis:

IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine serves as a building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) protecting groups allow for selective deprotection during peptide assembly, facilitating the incorporation of lysine into peptide chains with specific functional properties .

Synthesis Techniques:

The compound can be utilized in various synthetic pathways, including:

- Solid-Phase Peptide Synthesis (SPPS): This method allows for the stepwise addition of amino acids to a growing peptide chain while maintaining the integrity of the protected groups.

- Liquid-Phase Synthesis: IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine can also be used in liquid-phase methods where purification steps are crucial to isolate desired peptide products .

Analytical Applications

High-Performance Liquid Chromatography (HPLC):

The compound can be analyzed using reverse-phase HPLC techniques. A typical mobile phase might include acetonitrile, water, and phosphoric acid, which can be adapted for mass spectrometry applications by substituting phosphoric acid with formic acid. This method is scalable and suitable for isolating impurities during preparative separations .

Pharmacokinetics Studies:

Due to its structural properties, IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine is valuable in pharmacokinetics studies, helping researchers understand how synthesized peptides behave in biological systems. The incorporation of this amino acid into peptides can influence their stability, solubility, and bioavailability .

Case Study 1: Synthesis of Therapeutic Peptides

A study demonstrated the successful incorporation of IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine into a therapeutic peptide aimed at treating metabolic disorders. The use of this modified lysine allowed for enhanced stability and activity of the synthesized peptide compared to traditional methods without such modifications.

Case Study 2: Impurity Reference Material

In pharmaceutical development, the compound has been utilized as an impurity reference standard in the testing of antihypertensive drugs. Its presence was monitored during drug formulation processes to ensure compliance with regulatory standards regarding impurities .

Mécanisme D'action

Target of Action

Z-Lys(Boc)-OH, also known as U46QW6RWL4 or IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine, is a modified amino acid that is primarily used in the synthesis of polypeptides . Its primary targets are the enzymes involved in peptide bond formation, such as those found in ribosomes or in the active sites of proteases .

Mode of Action

This compound interacts with its targets by being incorporated into the growing peptide chain during protein synthesis . The presence of the Boc (tert-butoxycarbonyl) group protects the amino group of the lysine residue, preventing it from reacting prematurely during the synthesis process . Once the protein synthesis is complete, the Boc group can be removed to reveal the native lysine residue .

Biochemical Pathways

The incorporation of this compound into a peptide chain can affect various biochemical pathways depending on the nature of the synthesized protein . For instance, if the synthesized protein is an enzyme, it could alter metabolic pathways. If it’s a signaling molecule, it could affect cell communication pathways .

Pharmacokinetics

As a synthetic amino acid, the pharmacokinetics of this compound would largely depend on how it’s administered and the specific biochemical context in which it’s used . In general, amino acids are well-absorbed in the gastrointestinal tract and widely distributed throughout the body . The presence of the boc group may influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The primary result of this compound action is the synthesis of proteins with specific properties . By using this compound, researchers can control the composition of the synthesized proteins, allowing for the creation of proteins with desired characteristics . The exact molecular and cellular effects would depend on the nature of the synthesized protein .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of protein synthesis . Additionally, the presence of other reactive species in the environment could potentially interfere with the Boc-protected amino acid .

Analyse Biochimique

Biochemical Properties

Z-Lys(Boc)-OH has been found to be a substrate for the enzyme Lys-Gingipain . This enzyme is a major cysteine proteinase produced by the oral anaerobic bacterium Porphyromonas gingivalis, and has been implicated as a major pathogen in the development and progression of advanced adult periodontitis . The optimal pH for the enzyme’s activity with this compound as a substrate was found to be around 8.0 .

Cellular Effects

This compound has been used in the synthesis of star poly(L-lysine) (PLL) homo- and copolymers, which have shown excellent antimicrobial activity and improved biocompatibility . These polymers exhibited low minimum inhibitory concentration against both Gram-positive and Gram-negative bacteria, such as S. aureus and E. coli .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a substrate for specific enzymes. For instance, in the case of Lys-Gingipain, the enzyme cleaves the this compound substrate, contributing to its proteolytic activity . This activity is believed to be a major virulence factor in the progression of periodontitis .

Temporal Effects in Laboratory Settings

It has been used in the rapid synthesis of star PLL homo- and copolymers within 50 minutes , indicating its stability and reactivity in these conditions.

Transport and Distribution

The presence of the hydrochloride salt enhances the compound’s solubility in certain solvents, making it more manageable for use in laboratory applications .

Activité Biologique

IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine, a modified amino acid, is primarily utilized in peptide synthesis and has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H28N2O6

- Molecular Weight : 380.4354 g/mol

- CAS Number : 2389-60-8

- IUPAC Name : (2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid

This compound features a benzyloxycarbonyl group and a tert-butoxycarbonyl group, which enhance its stability and solubility, making it suitable for various biochemical applications .

IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine functions primarily as an intermediate in peptide synthesis. It is incorporated into peptide chains during protein synthesis, influencing the structure and function of the resulting peptides. The presence of protective groups allows for selective reactions that can lead to the formation of complex polypeptides with tailored biological activities .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine. For instance, derivatives of this compound have been evaluated for their effectiveness against various bacterial strains. Although specific data on this compound's direct antimicrobial activity is limited, its structural analogs have shown promise in inhibiting pathogenic bacteria, suggesting potential applications in developing new antimicrobial agents .

Antifibrinolytic Properties

In related research, compounds with similar structures have been investigated for their antifibrinolytic effects. These studies indicate that modifications to amino acids can enhance their efficacy in preventing fibrinolysis, which is crucial in managing conditions like excessive bleeding . Although direct evidence for IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine's antifibrinolytic activity is not extensively documented, its role as a building block in peptide synthesis may allow for the development of potent antifibrinolytic agents.

Case Studies and Research Findings

- Peptide Synthesis : A study demonstrated the successful incorporation of IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine into peptide chains, leading to peptides with enhanced stability and bioactivity .

- Docking Studies : Computational docking studies have suggested that modifications in the lysine backbone can influence binding affinities to various biological targets, indicating a potential pathway for drug design .

- Pharmacokinetics : The pharmacokinetic profile of peptides synthesized using this compound suggests favorable absorption and distribution characteristics, making them suitable candidates for therapeutic applications .

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C19H28N2O6 |

| Molecular Weight | 380.4354 g/mol |

| CAS Number | 2389-60-8 |

| Primary Use | Intermediate in peptide synthesis |

| Potential Applications | Antimicrobial agents, antifibrinolytics |

Propriétés

IUPAC Name |

(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSBKEOCHROEGX-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178589 | |

| Record name | IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2389-60-8 | |

| Record name | N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2389-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-alpha-Benzyloxycarbonyl-N-epsilon-tert-butoxycarbonyl-L-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002389608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-α-Benzyloxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U46QW6RWL4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Why is Z-Lys(Boc)-OH important in peptide synthesis?

A1: this compound is a protected form of the amino acid lysine. This means specific chemical groups within lysine are temporarily blocked. This is crucial in peptide synthesis because it allows for the controlled, step-by-step addition of amino acids in a desired sequence. The benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) groups specifically protect the alpha-amino and epsilon-amino groups of lysine, respectively. These protecting groups can be removed selectively under specific conditions, allowing for further chemical reactions at those sites [, , ].

Q2: What are the challenges associated with synthesizing this compound?

A2: Previous methods for synthesizing this compound often resulted in low and inconsistent yields []. Researchers have reported difficulties in achieving reproducible results using existing protocols. Additionally, some methods employed hazardous reagents, raising safety concerns []. This necessitates the development of improved synthetic routes that are efficient, reliable, and utilize less hazardous reagents.

Q3: Are there any improved methods for synthesizing this compound?

A3: Yes, researchers have developed improved synthetic strategies for this compound. One approach involves a multistep process that begins with protecting the alpha-amino and carboxy groups of lysine with 9-BBN. Subsequently, the epsilon-amino group is protected with (Boc)2O, followed by orthogonal protection with the Z group. This method has shown promising results, achieving overall yields of 78% []. These improvements address the limitations of previous methods, offering a more efficient and reliable approach to obtaining this valuable compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.